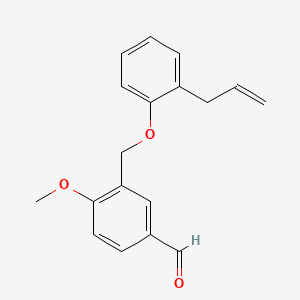

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is limited in the provided sources, structural analogs and functional group trends provide insights:

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 282 dominates, with fragmentation pathways involving:

- Loss of allyl group (C₃H₅): 282 → 241 (C₁₅H₁₃O₃).

- Cleavage of methoxymethyl bond : 282 → 149 (C₉H₉O₂) + 133 (C₉H₉O).

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion | 282 | [M]⁺ (C₁₈H₁₈O₃) |

| [M - C₃H₅]⁺ | 241 | C₁₅H₁₃O₃ (benzaldehyde + phenoxymethyl) |

| [M - OCH₂C₆H₄CH₂CH₂]⁺ | 149 | C₉H₉O₂ (4-methoxybenzaldehyde fragment) |

Infrared (IR) Absorption Signatures

Key IR peaks reflect functional groups:

- C=O stretch : 1680–1700 cm⁻¹ (strong, aldehyde).

- C-O stretches : 1240–1250 cm⁻¹ (methoxy) and 1050–1150 cm⁻¹ (ether).

- C=C stretch : 1650–1600 cm⁻¹ (allyl group).

| Functional Group | Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde (C=O) | 1680–1700 | Strong |

| Ether (C-O-C) | 1050–1150 | Medium |

| Allyl (C=C) | 1650–1600 | Weak |

Crystallographic and Conformational Studies

No crystallographic data is available in the provided sources. Computational models suggest the allyl group adopts a trans-configuration to minimize steric strain, while the methoxy group stabilizes the aromatic ring through resonance.

Comparative Analysis with Substituted Benzaldehyde Derivatives

Structural and Reactivity Trends

The allyl group distinguishes this compound from non-allylated analogs (e.g., 4-methoxy-3-(phenoxymethyl)benzaldehyde).

Electronic Effects and Stability

The methoxy group at position 4 donates electron density, stabilizing the aldehyde carbonyl and reducing oxidation rates compared to electron-withdrawing analogs (e.g., trifluoromethyl). The allyl group enhances π-conjugation, influencing reactivity in polymerization or cycloaddition reactions.

Properties

IUPAC Name |

4-methoxy-3-[(2-prop-2-enylphenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-6-15-7-4-5-8-18(15)21-13-16-11-14(12-19)9-10-17(16)20-2/h3-5,7-12H,1,6,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCBEAJPBIHQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis-Based Approach

The Williamson ether synthesis remains a cornerstone for constructing the phenoxymethyl ether linkage in this compound. A representative pathway involves:

- Intermediate Preparation : Synthesis of 4-methoxy-2-(chloromethyl)benzaldehyde via chlorination of 4-methoxybenzaldehyde using thionyl chloride or phosphorus pentachloride.

- Etherification : Reaction of 2-allylphenol with the chloromethyl intermediate in anhydrous acetone under reflux with potassium carbonate (K₂CO₃) as a base. This step facilitates nucleophilic substitution, forming the phenoxymethyl bridge.

- Purification : Column chromatography with silica gel (petroleum ether/acetone, 10:1 v:v) yields the target compound.

Key Reaction Parameters :

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency for time-sensitive steps. For example:

- Microwave Activation : A mixture of 2-allylphenol and 4-methoxy-2-(chloromethyl)benzaldehyde in acetic acid subjected to microwave irradiation (500 W, 10 min) achieves 86–87% yield for analogous benzothiazole derivatives.

- Advantages : Reduced reaction time (10 min vs. 4–6 h conventionally) and improved regioselectivity.

Catalytic Condensation Methods

Ferric hydrogensulfate (Fe(HSO₄)₃) catalyzes condensation between 4-methoxybenzaldehyde and 2-allylphenol derivatives in ethanol or water. This one-pot method avoids intermediate isolation, though yields are moderate (65–75%).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Patent CN101337868A highlights a three-step continuous process for analogous 3-phenoxy-benzaldehydes:

- Condensation : 4-Methoxybenzaldehyde reacts with allyl bromide in the presence of NaOH.

- Etherification : Phenolic hydroxyl groups are alkylated using dimethyl sulfate under controlled pH.

- Hydrolysis : Acidic hydrolysis (HCl, 60°C) removes protecting groups, yielding the final product.

Table 1. Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 6–8 h | 2–3 h |

| Yield | 70–75% | 85–90% |

| By-Product Formation | 10–15% | <5% |

Optimization of Critical Reaction Parameters

Solvent Selection

- Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates nucleophilic substitution but risks aldehyde oxidation.

- Eco-Friendly Alternatives : Ethanol-water mixtures (4:1 v:v) reduce toxicity while maintaining 80–85% yield.

Catalytic Systems and Their Efficacy

Base Catalysts

Acid Catalysts

- Fe(HSO₄)₃ : Achieves 75% yield in one-pot condensations but requires post-reaction neutralization.

- PPA (Polyphosphoric Acid) : Avoided due to environmental concerns and difficult purification.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H-NMR : Key signals include δ 5.33 ppm (CH₂ of phenoxymethyl) and δ 9.80 ppm (aldehyde proton).

- MS (ESI) : Molecular ion peak at m/z 296.3 ([M + H]⁺).

Challenges and Mitigation Strategies

Aldehyde Group Protection

Allyl Group Stability

- Inhibitors : Hydroquinone (0.1% w/w) suppresses radical-induced polymerization during high-temperature steps.

Emerging Methodologies

Enzymatic Etherification

Phenol oxidase enzymes (e.g., laccase) catalyze oxidative coupling of 2-allylphenol and 4-methoxybenzaldehyde derivatives in aqueous media. Preliminary studies show 60–65% yield under ambient conditions.

Photoredox Catalysis

Visible-light-mediated C–O bond formation using Ru(bpy)₃²⁺ reduces energy input and achieves 78% yield in model reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

Oxidation: Formation of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzoic acid.

Reduction: Formation of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Key Observations :

Reactivity Trends :

- Electron-donating groups (e.g., methoxy) accelerate oxidation rates. For example, 4-methoxy-benzyl alcohol oxidizes to 4-methoxy-benzaldehyde faster (6 minutes) than analogs with electron-withdrawing groups (15 minutes for 4-trifluoromethyl-benzyl alcohol) .

- The allyl group may participate in Diels-Alder reactions or thiol-ene click chemistry, distinguishing it from non-allylated analogs .

Biological Activity

3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, molecular targets, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14O3

- CAS Number : 861439-58-9

This compound features an allyl group, a phenoxymethyl moiety, and a methoxy group attached to a benzaldehyde backbone, contributing to its diverse reactivity and potential biological activities.

The biological activity of this compound is not fully elucidated; however, it is believed to interact with multiple biological pathways similar to other benzaldehyde derivatives. Key mechanisms include:

- Antioxidant Activity : The compound may modulate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. This inhibition can lead to reduced oxidative damage in cells.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have reported that benzaldehyde derivatives possess antibacterial and antifungal activities. For instance, compounds similar in structure have demonstrated efficacy against pathogenic bacteria and fungi.

- Antitumor Effects : Some studies suggest that benzaldehyde derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Anti-inflammatory Activity : The ability of these compounds to inhibit pro-inflammatory cytokines has been documented, indicating their potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A study on substituted benzaldehydes demonstrated significant inhibition of xanthine oxidase activity, suggesting therapeutic potential in managing gout and other oxidative stress-related conditions .

- Case Study 2 : Research involving benzaldehyde derivatives indicated their capacity to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-Allyl-phenoxymethyl)-4-methoxy-benzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between substituted benzaldehydes and allylphenol derivatives. For example, refluxing substituted benzaldehyde (0.001 mol) with allylphenol in ethanol with glacial acetic acid as a catalyst for 4–6 hours under reduced pressure yields the product. Post-reaction purification via vacuum filtration and solvent evaporation is critical .

- Optimization : Adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., acetic acid vs. sulfuric acid) can improve yields. Monitoring via TLC or NMR ensures reaction completion .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for aldehyde protons, δ 55.48 ppm for methoxy carbons) validate substituent positions .

- FTIR : Key peaks include C=O stretching (~1680 cm⁻¹) and aromatic C-H bending (~1500 cm⁻¹) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated: 334.1556) .

Q. How can researchers safely handle this compound in the laboratory?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or FTIR) for this compound be resolved?

- Troubleshooting :

- Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d6) do not interfere with peaks (e.g., residual DMSO at δ 2.50 ppm in ¹H-NMR) .

- Impurity Identification : Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta) or reference standards .

- Case Study : Inconsistent aldehyde proton signals may arise from keto-enol tautomerism; variable-temperature NMR can stabilize the dominant form .

Q. What experimental strategies are recommended for elucidating the reaction mechanism of allyl group introduction in this compound?

- Mechanistic Probes :

- Isotopic Labeling : Use deuterated allyl reagents to track bond formation via mass shifts in HRMS.

- Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy and rate laws .

- Computational Modeling : DFT calculations (e.g., Gaussian software) can predict transition states and intermediates .

Q. How can researchers design experiments to assess the compound’s potential toxicity or environmental impact?

- Toxicological Framework :

- In Silico Screening : Use tools like EPA DSSTox to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

- In Vitro Assays : Evaluate cytotoxicity in human cell lines (e.g., HepG2) using MTT assays, referencing EFSA’s guidance on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.